molecular formula C12H16N2O B1313374 N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide CAS No. 372960-11-7

N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide

Cat. No. B1313374
M. Wt: 204.27 g/mol
InChI Key: AMSONEKMVLMUKM-UKTHLTGXSA-N
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Description

“N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide”, also known as DBH, is a synthetic organic compound that belongs to the class of hydrazine derivatives. It has a molecular weight of 204.27 .


Molecular Structure Analysis

The molecular formula of “N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide” is C12H16N2O . The InChI code is 1S/C12H16N2O/c1-12(2,3)9-13-14-11(15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9+ .


Physical And Chemical Properties Analysis

“N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide” is a yellow crystalline powder. It has a melting point of 156 - 159 .

Scientific Research Applications

Organic Synthesis and Catalysis

N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide derivatives, particularly N'-alkyl benzohydrazides, are integral in organic chemistry for various synthesis applications. An efficient method involving hydrazine insertion catalyzed by lipase has been developed for the synthesis of N'-alkyl benzohydrazides, showcasing high yields and substrate tolerance. This method underscores the potential for lipase-catalyzed synthesis in organic chemistry and expands the utility of these compounds (Yu et al., 2022).

Corrosion Inhibition

The hydrazone derivatives of benzohydrazides, including specific N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide compounds, have been studied as corrosion inhibitors, particularly for mild steel in acidic media. These inhibitors form a protective layer on the steel surface through chemical and physical interactions, displaying excellent performance in corrosion mitigation. Such findings not only demonstrate the inhibitors' efficacy but also contribute to the understanding of their interaction mechanisms with steel surfaces, which is valuable in developing novel approaches for corrosion protection (Lgaz et al., 2019) (Lgaz et al., 2020).

Antimicrobial Activities

Several N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide derivatives have been synthesized and analyzed for their antimicrobial properties. The compounds have demonstrated significant antibacterial and antifungal activities, highlighting their potential as effective antimicrobial materials (Manikandan et al., 2017) (El‐Gammal et al., 2021).

Structural Analysis and Characterization

The structural properties of various N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide compounds have been extensively studied using techniques like X-ray crystallography, revealing their molecular configurations and stability. These studies provide in-depth insights into the compounds' structures, which are crucial for understanding their reactivity and potential applications (Han, 2013) (Shundalau et al., 2016).

Novel Applications in Medicinal Chemistry

Research into N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide derivatives has expanded into medicinal chemistry, exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthesis and characterization of these compounds have led to discoveries of their bioactive properties, contributing to the development of new therapeutic agents (Zayed et al., 2017) (Kumar et al., 2017).

Safety And Hazards

The safety information for “N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide” includes a GHS07 pictogram and a warning signal word . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-[(E)-2,2-dimethylpropylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-12(2,3)9-13-14-11(15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSONEKMVLMUKM-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=NNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=N/NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468666
Record name N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide

CAS RN

372960-11-7
Record name N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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